molecular formula C16H15N4NaO8S B8413257 sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate

sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate

Cat. No.: B8413257
M. Wt: 446.4 g/mol
InChI Key: URDOHUPGIOGTKV-BWTUWSSMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefuroxime sodium is a second-generation cephalosporin antibiotic used to treat and prevent a variety of bacterial infections. It is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic. Cefuroxime sodium is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefuroxime sodium involves several steps. One method includes dissolving cefuroxime acid in an aqueous acetone solution at 25°C, followed by the addition of sodium alpha-hydroxypropionate and sodium acetate. The reaction mixture is then stirred for 30 minutes to obtain the cefuroxime sodium product .

Industrial Production Methods: In industrial settings, the preparation of cefuroxime sodium for injection involves dissolving the finished product in a solution, adding seed crystals, and allowing primary and secondary crystal growth under controlled conditions. The process includes vacuum drying in three stages to ensure the removal of moisture and improve storage stability .

Chemical Reactions Analysis

Types of Reactions: Cefuroxime sodium undergoes various chemical reactions, including substitution and hydrolysis. As a beta-lactam antibiotic, it is susceptible to hydrolysis by beta-lactamase enzymes produced by certain bacteria .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cefuroxime sodium include sodium acetate, acetone, and sodium alpha-hydroxypropionate. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The primary product formed from the synthesis of cefuroxime sodium is the sodium salt of cefuroxime, which is used in various pharmaceutical formulations .

Mechanism of Action

Cefuroxime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the inhibition of cell wall biosynthesis, leading to bacterial cell lysis and death .

Properties

Molecular Formula

C16H15N4NaO8S

Molecular Weight

446.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1/t10-,14-;/m1./s1

InChI Key

URDOHUPGIOGTKV-BWTUWSSMSA-M

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+]

Isomeric SMILES

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
Reactant of Route 2
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
Reactant of Route 3
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
Reactant of Route 4
Reactant of Route 4
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
Reactant of Route 5
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate

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